
1-(Hydroxymethyl)cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)cycloheptan-1-ol is an organic compound with the molecular formula C₈H₁₆O₂ It is characterized by a cycloheptane ring substituted with a hydroxymethyl group and a hydroxyl group at the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the hydroxymethylation of cycloheptanone. This process typically involves the reaction of cycloheptanone with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form cycloheptanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Cycloheptanecarboxylic acid.
Reduction: Cycloheptanol.
Substitution: Cycloheptyl halides.
Applications De Recherche Scientifique
1-(Hydroxymethyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving hydroxymethylated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Hydroxymethyl)cycloheptan-1-ol exerts its effects depends on its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involving hydroxylation and subsequent metabolic transformations are also relevant.
Comparaison Avec Des Composés Similaires
Cycloheptanol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Cycloheptanone: Contains a carbonyl group instead of the hydroxyl and hydroxymethyl groups, leading to different reactivity.
1-(Hydroxymethyl)cyclohexan-1-ol: Similar structure but with a six-membered ring, affecting its chemical properties and applications.
Uniqueness: 1-(Hydroxymethyl)cycloheptan-1-ol is unique due to the presence of both a hydroxyl and a hydroxymethyl group on the same carbon atom of a seven-membered ring. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
74397-19-6 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-(hydroxymethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H16O2/c9-7-8(10)5-3-1-2-4-6-8/h9-10H,1-7H2 |
Clé InChI |
MLWQSNXVTYZRLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)
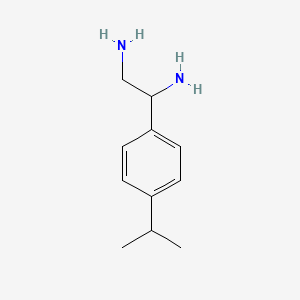
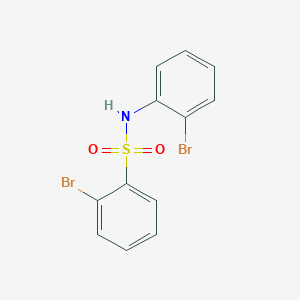
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12113741.png)
![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113745.png)
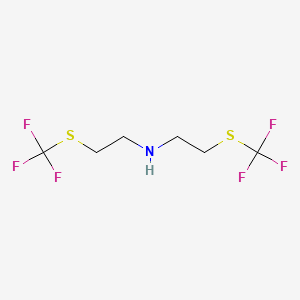
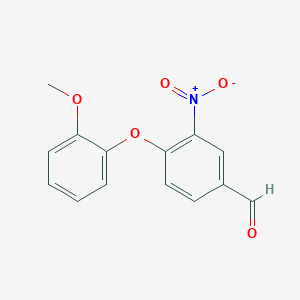


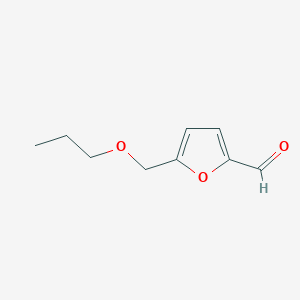
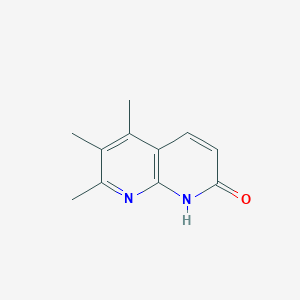
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)

![Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-](/img/structure/B12113808.png)
